2-(4-chlorophenoxy)-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
CAS No.: 921532-16-3
Cat. No.: VC5159635
Molecular Formula: C20H17Cl2N3O3
Molecular Weight: 418.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921532-16-3 |
|---|---|
| Molecular Formula | C20H17Cl2N3O3 |
| Molecular Weight | 418.27 |
| IUPAC Name | 2-(4-chlorophenoxy)-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]acetamide |
| Standard InChI | InChI=1S/C20H17Cl2N3O3/c21-15-3-1-14(2-4-15)18-9-10-20(27)25(24-18)12-11-23-19(26)13-28-17-7-5-16(22)6-8-17/h1-10H,11-13H2,(H,23,26) |
| Standard InChI Key | SVACBORPKYETMB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound features a central acetamide backbone (CH₃CONH–) substituted at the nitrogen atom with a 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl group and at the carbonyl-adjacent carbon with a 4-chlorophenoxy moiety. Key structural elements include:
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Pyridazinone ring: A six-membered heterocycle with two nitrogen atoms at positions 1 and 2, and a ketone group at position 6. This ring system is known for its electron-deficient nature, facilitating interactions with nucleophilic residues in proteins .
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Chlorophenyl groups: The 4-chlorophenyl substituents enhance lipid solubility, potentially improving membrane permeability and bioavailability .
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Ethyl linker: A two-carbon chain connecting the pyridazinone and acetamide groups, providing conformational flexibility for target engagement.
The molecular formula is C₂₀H₁₇Cl₂N₃O₃, with a calculated molecular weight of 430.28 g/mol.
Spectroscopic Characterization
While experimental data for this specific compound is unavailable, analogous pyridazinone-acetamide derivatives exhibit characteristic spectral features:
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Infrared (IR) spectroscopy: Strong absorption bands near 1680–1700 cm⁻¹ (C=O stretch of acetamide and pyridazinone) and 750–800 cm⁻¹ (C–Cl stretch) .
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Nuclear Magnetic Resonance (NMR):
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-(4-chlorophenoxy)-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide likely follows a multi-step protocol, as observed in related compounds:
Step 1: Formation of 3-(4-Chlorophenyl)-6-hydroxypyridazine
4-Chlorobenzaldehyde undergoes condensation with hydrazine hydrate in acidic conditions, followed by cyclization with diketene derivatives to yield the pyridazinone core.
Step 2: Ethylation of Pyridazinone
Reaction with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) introduces the ethyl linker. Solvent systems such as acetone or dimethylformamide (DMF) are employed at 60–80°C.
Step 3: Acetamide Coupling
2-Chloro-N-(4-chlorophenoxy)acetamide is prepared via nucleophilic substitution between 4-chlorophenol and chloroacetyl chloride. Subsequent reaction with the ethylated pyridazinone intermediate under basic conditions (e.g., triethylamine) yields the final product .
Optimization Challenges:
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Regioselectivity: Competing reactions at the pyridazinone nitrogen atoms require careful control of stoichiometry and temperature .
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Purification: Silica gel chromatography with ethyl acetate/hexane mixtures (3:7 ratio) is typically used to isolate the target compound.
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
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Aqueous solubility: Estimated at 0.12 mg/mL (pH 7.4) due to high lipophilicity (logP ≈ 3.8) .
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Lipid solubility: Favorable for blood-brain barrier penetration, as suggested by analog studies .
Stability Under Physiological Conditions
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pH stability: Degrades <10% over 24 hours at pH 2–9.
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Metabolic susceptibility: Predicted sites of oxidation include the ethyl linker and pyridazinone ring, based on cytochrome P450 simulations .
Hypothetical Biological Activities and Applications
Receptor Interactions
Molecular docking studies propose affinity for:
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GABAₐ receptors: Modulation via the chlorophenoxy group, analogous to benzodiazepines.
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Serotonin transporters: Competitive inhibition through π-π stacking with aromatic residues.
Comparative Analysis with Structural Analogs
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